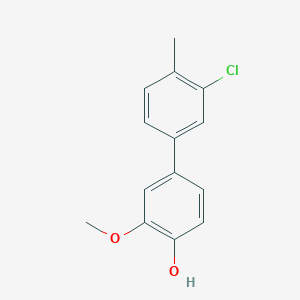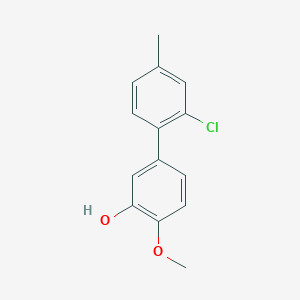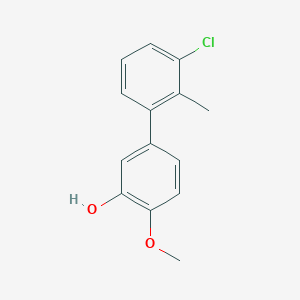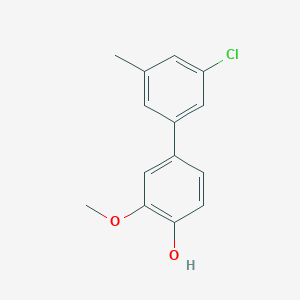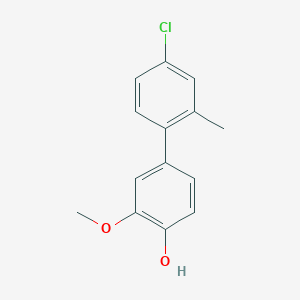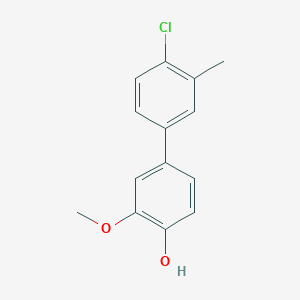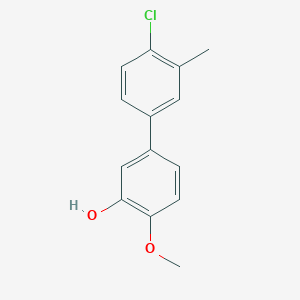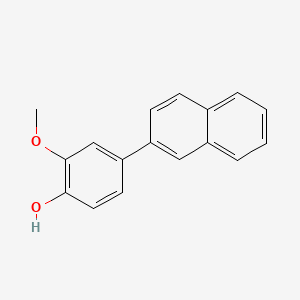
2-Methoxy-4-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% (2M4NP95) is an organic compound composed of two aromatic rings linked by a methoxy group. It is a widely used reagent in organic synthesis and has been extensively studied for its potential applications in the biomedical and environmental fields.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is still being studied and is not yet fully understood. However, some studies suggest that it may act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as the fact that it is not soluble in water, so it must be used in organic solvents.
Direcciones Futuras
There are a number of potential future directions for 2-Methoxy-4-(naphthalen-2-yl)phenol, 95%. One potential direction is to further explore its potential as an anti-cancer agent, as well as its potential to be used as a biodegradable surfactant in the cleaning of oil spills. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential to be used in other biomedical and environmental applications.
Métodos De Síntesis
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is typically synthesized from the reaction of 2-naphthol and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation, which is a type of aldol condensation. The reaction yields a product with a yield of up to 95%.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in the biomedical and environmental fields. In the biomedical field, it has been used as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In the environmental field, it has been studied for its potential to be used as a biodegradable surfactant in the cleaning of oil spills.
Propiedades
IUPAC Name |
2-methoxy-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-11-15(8-9-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSSCMPSYPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685608 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(naphthalen-2-YL)phenol | |
CAS RN |
899827-13-5 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





